molecular formula C4H9N5 B3378647 2H-Tetrazol-5-amine, 2-propyl- CAS No. 145181-98-2

2H-Tetrazol-5-amine, 2-propyl-

Cat. No. B3378647
M. Wt: 127.15 g/mol
InChI Key: WBHVXTQXNWCMJD-UHFFFAOYSA-N
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Description

2H-Tetrazol-5-amine, 2-propyl- also known as PTZ, is a heterocyclic compound that has gained significant attention due to its diverse properties and applications in various fields of research and industry. It has a molecular formula of C4H9N5 and an average mass of 127.148 Da .


Synthesis Analysis

The synthesis of 2H-Tetrazol-5-amine, 2-propyl- can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of primary alcohols and aldehydes were treated with iodine in ammonia water under microwave irradiation to give the intermediate nitriles, which without isolation underwent [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines and tetrazoles in high yields .


Molecular Structure Analysis

The molecular structure of 2H-Tetrazol-5-amine, 2-propyl- is characterized by a molecular formula of C4H9N5 and a monoisotopic mass of 127.085793 Da .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

2H-Tetrazol-5-amine, 2-propyl- has a molecular weight of 127.15 g/mol. It is a crystalline light yellow powder and odorless . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction .

Safety And Hazards

When handling 2H-Tetrazol-5-amine, 2-propyl-, it is recommended to avoid sources of ignition as it is flammable . It is also harmful if swallowed and may cause skin and eye irritation . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide to extinguish .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in ecofriendly ways, which opens up possibilities for future research and development .

properties

IUPAC Name

2-propyltetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-3-9-7-4(5)6-8-9/h2-3H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVXTQXNWCMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397935
Record name 2H-Tetrazol-5-amine, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Tetrazol-5-amine, 2-propyl-

CAS RN

145181-98-2
Record name 2H-Tetrazol-5-amine, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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